molecular formula C16H20N2OS2 B12918567 5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil CAS No. 136160-39-9

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil

Katalognummer: B12918567
CAS-Nummer: 136160-39-9
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: PANPMNUDCYWCPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil is a synthetic organic compound belonging to the thiouracil family. Thiouracils are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of ethyl, isobutyl, and phenylthio groups attached to the thiouracil core, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil typically involves multi-step organic reactions. One common method includes the alkylation of thiouracil derivatives with appropriate alkyl halides under basic conditions. The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiouracil ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiouracil derivatives.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact molecular targets and pathways depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Ethyl-1-isobutyl-6-(trimethylsilyl)indole-1,5-dicarboxylate: Another synthetic compound with different functional groups and applications.

    Thiouracil: The parent compound with a simpler structure and different biological activities.

Uniqueness

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

136160-39-9

Molekularformel

C16H20N2OS2

Molekulargewicht

320.5 g/mol

IUPAC-Name

5-ethyl-1-(2-methylpropyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H20N2OS2/c1-4-13-14(19)17-16(20)18(10-11(2)3)15(13)21-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,17,19,20)

InChI-Schlüssel

PANPMNUDCYWCPD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N(C(=S)NC1=O)CC(C)C)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.